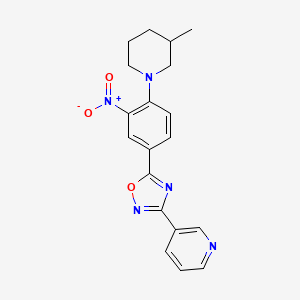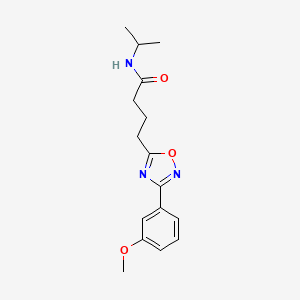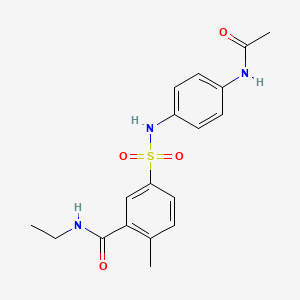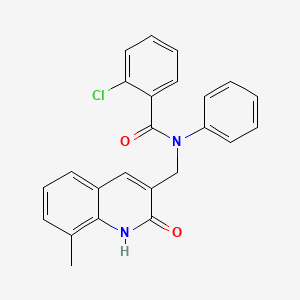
5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole, also known as MPPO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole exerts its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in various cellular processes. 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In addition, 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to have antibacterial effects by inhibiting the growth of certain bacteria.
实验室实验的优点和局限性
One of the advantages of using 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its potential applications in various fields such as cancer research and drug development. 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to have anti-cancer properties and can be used in the development of new drugs for the treatment of cancer. However, one of the limitations of using 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its potential toxicity. 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to have toxic effects on certain cells, and its toxicity needs to be further studied.
未来方向
There are many future directions for research on 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole. One of the future directions is to study the potential applications of 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to have neuroprotective effects and can be used in the development of new drugs for the treatment of these diseases. Another future direction is to study the potential toxicity of 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole and its effects on different cell types. This will help in the development of safer drugs that can be used in the treatment of various diseases.
合成方法
The synthesis of 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has been achieved using different methods. One of the most commonly used methods involves the reaction of 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid with pyridine-3-carboxylic acid hydrazide in the presence of triphenylphosphine and diethyl azodicarboxylate. The reaction produces 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole as a yellow solid with a yield of around 70%.
科学研究应用
5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has been used extensively in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. 5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has also been used in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.
属性
IUPAC Name |
5-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-13-4-3-9-23(12-13)16-7-6-14(10-17(16)24(25)26)19-21-18(22-27-19)15-5-2-8-20-11-15/h2,5-8,10-11,13H,3-4,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYBDUWRRQOLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)







![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7692766.png)


